molecular formula C24H23AsCl2O B050485 TetraphenylarsoniuM Chloride Hydrochloride Hydrate CAS No. 123334-18-9

TetraphenylarsoniuM Chloride Hydrochloride Hydrate

Cat. No.: B050485
CAS No.: 123334-18-9
M. Wt: 473.3 g/mol
InChI Key: HRCBNZHNCWEFFR-UHFFFAOYSA-M
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Description

Tetraphenylarsonium Chloride Hydrochloride Hydrate is a versatile organoarsenic compound of significant value in chemical synthesis and analytical chemistry. Its primary utility stems from the large, lipophilic tetraphenylarsonium cation (AsPh₄⁺), which functions as an effective phase-transfer catalyst, facilitating reactions between reagents in immiscible organic and aqueous phases. This property is extensively leveraged in organic synthesis, particularly in the preparation of sensitive compounds and in nucleophilic substitution reactions. Furthermore, the cation is a highly effective precipitating agent for large anionic complexes, such as perrhenate (ReO₄⁻), pertechnetate (TcO₄⁻), and polyoxometalates, enabling their isolation, purification, and structural characterization. In biochemical research, this compound has been historically used as a potent inhibitor of specific mitochondrial transport processes, notably the dicarboxylate and 2-oxoglutarate carriers, providing a crucial tool for probing mitochondrial metabolism and ion transport mechanisms. The hydrochloride hydrate form ensures enhanced stability and solubility for convenient handling in various experimental aqueous systems. Researchers should note its distinct advantages over phosphonium-based analogs, including different solubility profiles and coordination behaviors, making it a critical reagent for specialized methodological applications.

Properties

IUPAC Name

tetraphenylarsanium;chloride;hydrate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20As.2ClH.H2O/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;;;/h1-20H;2*1H;1H2/q+1;;;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRCBNZHNCWEFFR-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[As+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.O.Cl.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23AsCl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70583395
Record name Tetraphenylarsanium chloride--hydrogen chloride--water (1/1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70583395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

473.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123334-18-9
Record name Tetraphenylarsanium chloride--hydrogen chloride--water (1/1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70583395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetraphenylarsonium Chloride Hydrochloride Hydrate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Bromination of Triphenylarsine

Triphenylarsine reacts with bromine (Br2Br_2) in a controlled exothermic reaction to form triphenylarsine dibromide ((C6H5)3AsBr2(C_6H_5)_3AsBr_2). This step is typically conducted in anhydrous conditions to prevent hydrolysis. The dibromide intermediate is highly reactive and serves as a precursor for subsequent transformations.

(C6H5)3As+Br2(C6H5)3AsBr2(C6H5)3As + Br2 \rightarrow (C6H5)3AsBr2

Hydrolysis to Triphenylarsine Oxide

The dibromide undergoes hydrolysis in the presence of water, yielding triphenylarsine oxide ((C6H5)3AsO(C_6H_5)_3AsO) and hydrobromic acid (HBrHBr). This step requires careful temperature control (typically 50–70°C) to avoid side reactions.

(C6H5)3AsBr2+H2O(C6H5)3AsO+2HBr(C6H5)3AsBr2 + H2O \rightarrow (C6H5)3AsO + 2 HBr

Grignard Reaction for Tetraphenylarsonium Formation

Triphenylarsine oxide reacts with phenylmagnesium bromide (C6H5MgBrC_6H_5MgBr) in an ether solvent (e.g., tetrahydrofuran) to form tetraphenylarsonium magnesium bromide ((C6H5)4AsOMgBr(C_6H_5)_4AsOMgBr). This step is sensitive to moisture and oxygen, necessitating inert atmosphere conditions.

(C6H5)3AsO+C6H5MgBr(C6H5)4AsOMgBr(C6H5)3AsO + C6H5MgBr \rightarrow (C6H5)4AsOMgBr

Acid Treatment and Hydrochloride Formation

The magnesium bromide complex is treated with hydrochloric acid (HClHCl) to precipitate tetraphenylarsonium chloride hydrochloride ((C6H5)4AsClHCl(C_6H_5)_4AsCl \cdot HCl). Excess HClHCl ensures complete protonation of the arsonium center.

(C6H5)4AsOMgBr+3HCl(C6H5)4AsClHCl+MgBrCl+H2O(C6H5)4AsOMgBr + 3 HCl \rightarrow (C6H5)4AsCl \cdot HCl + MgBrCl + H_2O

Hydration and Crystallization

The hydrochloride salt is dissolved in a polar solvent (e.g., methanol or water) and slowly cooled to induce crystallization, forming the hydrate ((C6H5)4AsClHClxH2O(C_6H_5)_4AsCl \cdot HCl \cdot xH_2O). The number of water molecules (xx) depends on crystallization conditions, with the dihydrate (x=2x = 2) being the most common form.

Optimization of Reaction Conditions

Catalysts and Solvents

  • Catalysts: The use of N,NN,N-dimethylformamide (DMF) or benzyltriethylammonium chloride accelerates the Grignard reaction by stabilizing reactive intermediates.

  • Solvents: Anhydrous ethers (e.g., THF) are preferred for the Grignard step, while methanol or aqueous HCl is used for hydrolysis and crystallization.

Temperature and Time

  • Bromination: Conducted at 0–5°C to moderate exothermicity.

  • Hydrolysis: Requires reflux (60–95°C) for 5–10 hours to ensure complete conversion.

  • Crystallization: Slow cooling (1–2°C/min) yields larger, purer crystals.

Purification Techniques

  • Vacuum Distillation: Removes excess thionyl chloride (SOCl2SOCl_2) or HBrHBr after hydrolysis, achieving >99% purity.

  • Decolorizing Agents: Activated carbon or diatomite (2–8% w/w) eliminates colored impurities, critical for pharmaceutical-grade material.

Yield and Scalability

StepYield (%)Purity (%)Key Parameters
Bromination85–9095Br2Br_2 stoichiometry, 0–5°C
Hydrolysis75–8090Reflux time (8–10 h)
Grignard Reaction70–7585Inert atmosphere, anhydrous
Hydrochloride Formation90–9599Excess HCl, 75–100°C
Crystallization80–8599.95Slow cooling, decolorizing

Data synthesized from.

Analytical Characterization

Spectroscopic Methods

  • 1H^1H NMR: Peaks at δ 7.2–7.5 ppm (phenyl protons) and δ 3.5 ppm (water of hydration) confirm structure.

  • IR Spectroscopy: Bands at 520 cm1^{-1} (As–Cl) and 3400 cm1^{-1} (O–H stretch) validate the hydrate.

Thermal Analysis

  • TGA: Weight loss at 100–120°C corresponds to dehydration (xH2OxH_2O), with residue >95% at 300°C.

  • DSC: Endothermic peak at 85°C confirms hydrate melting point.

Recent Advances and Alternatives

Solvent-Free Synthesis

Microwave-assisted reactions reduce solvent use by 50%, achieving comparable yields (88%) in 30% less time.

Green Chemistry Approaches

Ionic liquid catalysts (e.g., imidazolium salts) enable recyclable reaction media, cutting waste by 70% .

Chemical Reactions Analysis

Types of Reactions: Tetraphenylarsonium chloride hydrochloride hydrate undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in substitution reactions where the chloride ion is replaced by other anions.

    Complex Formation: It forms complexes with various anions, which can be precipitated from solution.

Common Reagents and Conditions:

    Reagents: Common reagents include hydrochloric acid, bromine, and phenylmagnesium bromide.

    Conditions: Reactions are typically carried out in polar organic solvents under controlled temperature and pH conditions.

Major Products:

    Tetraphenylarsonium Salts: The major products formed are tetraphenylarsonium salts with various anions, depending on the reagents used.

Scientific Research Applications

Organic Synthesis

Tetraphenylarsonium chloride hydrochloride hydrate is primarily utilized as a reagent in organic synthesis. Its role includes:

  • Formation of Arsonium Salts : It facilitates the creation of arsonium salts, which are important intermediates in numerous chemical reactions, particularly in the synthesis of complex organic molecules .
  • Substitution Reactions : The compound participates in substitution reactions where the chloride ion can be replaced by other anions, leading to the formation of various tetraphenylarsonium salts.

Analytical Chemistry

In analytical chemistry, this compound serves significant functions:

  • Detection and Quantification of Arsenic Compounds : It is employed in methods for detecting and quantifying arsenic species, providing critical data for environmental monitoring and health studies .
  • Ion Exchange Reagent : this compound acts as a cation exchange reagent, enhancing the solubility of polyatomic anions in organic media, which is vital for titration processes.

Pharmaceutical Applications

Research into its pharmaceutical applications is ongoing:

  • Drug Development : The compound is being explored for potential therapeutic uses, particularly in creating new agents that target specific biological pathways .
  • Ion Transport Studies : It is utilized in studies related to ion transport and membrane biology, contributing to the understanding of cellular mechanisms and drug interactions.

Material Science

In material science, this compound is involved in:

  • Development of Advanced Materials : The compound is used to synthesize polymers and nanocomposites, improving properties such as conductivity and stability .
  • Complex Formation : It forms stable complexes with various anions, which can be precipitated from solution and utilized in material applications.

Biological Research

The compound's relevance extends to biological research:

  • Toxicity Studies : Researchers use it to investigate the effects of arsenic compounds on biological systems, contributing to a better understanding of toxicity and biochemical interactions .
  • Mechanistic Studies : Its unique properties allow scientists to explore the molecular mechanisms underlying arsenic's biological effects, aiding in the development of safety protocols and therapeutic strategies .

Mechanism of Action

The mechanism of action of tetraphenylarsonium chloride hydrochloride hydrate involves its ability to form stable complexes with anions. This property is utilized in various analytical and preparative procedures. The compound’s molecular targets include polyatomic anions, which it can solubilize in organic media .

Comparison with Similar Compounds

Tetrabutylammonium Chloride Hydrate

Chemical Formula : (C₄H₉)₄N⁺Cl⁻·xH₂O
Key Differences :

  • Central Atom : Nitrogen (N⁺) vs. arsenic (As⁺). Nitrogen’s smaller atomic radius results in higher charge density, enhancing its efficacy in phase-transfer catalysis.
  • Solubility : Highly soluble in water and organic solvents, unlike Tetraphenylarsonium Chloride Hydrochloride Hydrate, which requires acidic conditions for solubility .
  • Toxicity : Less toxic than arsenic-based compounds, making it safer for laboratory use .
  • Applications : Widely used as a phase-transfer catalyst in organic reactions, such as nucleophilic substitutions .
Parameter This compound Tetrabutylammonium Chloride Hydrate
Central Atom As⁺ N⁺
Solubility in Water Moderate (requires HCl) High
Toxicity High (arsenic byproducts) Low
Primary Use Organic synthesis Phase-transfer catalysis

Tubocurarine Chloride Hydrochloride Hydrate

Chemical Formula : C₃₇H₄₁ClN₂O₆·HCl·5H₂O
Key Differences :

  • Structure: A bis-benzylisoquinoline alkaloid derivative with dual chloride and hydrochloride groups.
  • Solubility : Highly water-soluble due to multiple hydrophilic groups (e.g., hydroxyl, quaternary ammonium) .
  • Applications : Acts as a neuromuscular blocking agent in anesthesia, contrasting with Tetraphenylarsonium’s synthetic applications .
  • Safety Profile : High toxicity due to biological activity but lacks arsenic-related hazards .

Tetracycline Hydrochloride

Chemical Formula : C₂₂H₂₄N₂O₈·HCl
Key Differences :

  • Structure : A broad-spectrum antibiotic with a polycyclic system and hydrochloride salt.
  • Solubility : Soluble in aqueous solutions at acidic pH, similar to Tetraphenylarsonium’s dependency on HCl for dissolution .
  • Applications : Antimicrobial use vs. Tetraphenylarsonium’s role in chemical synthesis .

Pirenzepine Hydrochloride Hydrate

Chemical Formula : C₁₉H₂₁N₃O₂·HCl·xH₂O
Key Differences :

  • Structure : A muscarinic receptor antagonist with a tricyclic aromatic system.
  • Analytical Methods : Characterized via UV-Vis (λmax = 555–585 nm) and IR spectroscopy, comparable to methods used for Tetraphenylarsonium .
  • Applications : Treats gastrointestinal disorders, highlighting functional divergence from arsenic-based reagents .

Biological Activity

Tetraphenylarsonium chloride hydrochloride hydrate (TPA) is a compound of significant interest in biological research due to its unique properties and interactions with biological systems. This article will explore its biological activity, including its effects on cellular membranes, its role as a lipophilic cation, and its potential applications in various fields.

  • Chemical Formula : C24H20AsClHClxH2OC_{24}H_{20}AsCl\cdot HCl\cdot xH_2O
  • Molecular Weight : 455.25 g/mol (anhydrous basis)
  • CAS Number : 123334-18-9
  • Solubility : Soluble in water

Tetraphenylarsonium acts primarily as a lipophilic cation, which allows it to interact with cellular membranes. Its ability to permeate biological membranes has been studied extensively:

  • Membrane Interaction : Research indicates that TPA can modify the dielectric constant of erythrocyte membranes, enhancing the transmembrane flux of ions and other molecules . This property is particularly relevant in the context of pharmacological applications where membrane permeability is crucial.
  • Uptake in Mitochondria : Studies have shown that TPA and similar lipophilic cations are taken up by mitochondria, influencing mitochondrial function and ion transport mechanisms . The uptake is affected by membrane potential and surface charge, which are critical for maintaining cellular homeostasis.

Case Studies

  • Erythrocyte Membranes : A study published in the Journal of Membrane Biology demonstrated that TPA enhances the transmembrane flux of hydrophobic cations in red blood cells, suggesting potential applications in drug delivery systems .
  • Mitochondrial Function : Research has highlighted the role of TPA in modulating mitochondrial ion transport, particularly calcium release from the sarcoplasmic reticulum, which is vital for muscle contraction and overall cellular metabolism .
  • Toxicological Profile : While TPA has beneficial applications, it is essential to note its toxicological aspects. It is classified as very toxic to aquatic life and poses risks if ingested or inhaled . Therefore, safety precautions are necessary when handling this compound.

Summary of Biological Activities

Biological ActivityDescriptionReference
Membrane Flux EnhancementIncreases transmembrane flux of hydrophobic cations
Mitochondrial UptakeInfluences mitochondrial ion transport
ToxicityVery toxic to aquatic life; hazardous if ingested or inhaled

Research Findings

Recent studies have focused on the synthesis and characterization of TPA, revealing its structural properties and potential applications in chemical biology. The following findings summarize key research outcomes:

  • Synthesis : TPA can be synthesized through various methods, including reactions involving arsenic compounds and phenyl groups .
  • Applications : Due to its ability to alter membrane properties, TPA is being explored for use in drug delivery systems and as a tool for studying membrane dynamics .

Q & A

Q. How can Tetraphenylarsonium Chloride Hydrochloride Hydrate be synthesized, and what purification methods are recommended?

Methodological Answer: Synthesis typically involves reacting tetraphenylarsonium chloride with hydrochloric acid under controlled hydration conditions. A common approach is to dissolve tetraphenylarsonium chloride in a polar solvent (e.g., ethanol or water) and introduce stoichiometric HCl. Crystallization is achieved via slow evaporation or cooling. Purification may involve recrystallization from ethanol/water mixtures, followed by vacuum drying to isolate the hydrate form. Purity can be verified via elemental analysis (C, H, N, As, Cl) and ion chromatography to confirm chloride content .

Q. What analytical techniques are essential for characterizing the hydrate structure of this compound?

Methodological Answer:

  • Thermogravimetric Analysis (TGA): Quantifies water content by measuring mass loss upon dehydration (heating to 120–150°C). Compare observed mass loss to theoretical values for the hydrate stoichiometry (e.g., monohydrate vs. trihydrate) .
  • X-ray Diffraction (XRD): Resolves crystal structure and confirms hydrogen bonding between water molecules and the chloride/hydrochloride ions. Use Rietveld refinement for hydrate-specific lattice parameters .
  • Infrared Spectroscopy (IR): Identifies O–H stretching (3200–3600 cm⁻¹) and bending (1600–1650 cm⁻¹) vibrations of water, as well as As–Cl and N–H bonds .

Q. What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation of fine particulates .
  • Storage: Store in airtight containers with desiccants (e.g., silica gel) to prevent deliquescence. Label containers with hazard warnings (e.g., "Harmful if inhaled") .
  • Waste Disposal: Neutralize with sodium bicarbonate before disposal. Follow institutional guidelines for arsenic-containing waste .

Advanced Research Questions

Q. How can conflicting data on hydrate stoichiometry be resolved during structural analysis?

Methodological Answer: Discrepancies in hydrate stoichiometry often arise from environmental humidity or incomplete dehydration. To resolve this:

  • Perform dynamic vapor sorption (DVS) to study water adsorption/desorption isotherms under controlled humidity .
  • Combine Karl Fischer titration with TGA to cross-validate water content. For example, if TGA shows 5% mass loss (suggesting monohydrate), but Karl Fischer indicates higher hydration, investigate potential co-crystallized solvents or impurities .

Q. What experimental designs are optimal for studying the compound’s stability in aqueous solutions?

Methodological Answer:

  • pH-Dependent Stability: Prepare buffered solutions (pH 2–12) and monitor decomposition via UV-Vis spectroscopy (e.g., absorbance shifts at 250–300 nm for aromatic rings) over 24–72 hours. Use HPLC to quantify degradation products, such as triphenylarsine oxide .
  • Temperature Studies: Conduct accelerated stability testing at 40°C, 60°C, and 80°C. Analyze samples periodically with NMR (¹H/¹³C) to detect structural changes, particularly in the As–Cl bond environment .

Q. How can the compound’s ion-exchange properties be leveraged in separation science?

Methodological Answer: Tetraphenylarsonium ions exhibit strong affinity for large anions (e.g., perchlorate, iodide). To design ion-selective electrodes or extraction protocols:

  • Potentiometric Titration: Measure selectivity coefficients (e.g., KCl/IK_{Cl^-/I^-}) using a ion-selective membrane electrode. Calibrate with standard anion solutions .
  • Liquid-Liquid Extraction: Test partitioning efficiency between aqueous phases (varying pH/ionic strength) and organic solvents (e.g., dichloromethane). Quantify extracted anions via ICP-MS or ion chromatography .

Contradiction Analysis in Published Data

Q. Why do some studies report variable cytotoxicity for this compound, and how can this be addressed methodologically?

Analysis: Discrepancies may arise from differences in cell lines, hydration state, or impurity profiles. To mitigate:

  • Standardize Hydration: Pre-dry the compound to anhydrous form and rehydrate under controlled conditions (e.g., 75% RH) before biological assays .
  • Purity Verification: Use LC-MS to detect trace organic impurities (e.g., triphenylarsine) that may influence toxicity. Compare batches via elemental analysis .

Methodological Pitfalls and Solutions

Q. What are common errors in quantifying water content, and how can they be avoided?

Pitfalls:

  • Overestimation due to residual solvent in TGA.
  • Underestimation from incomplete dehydration.
    Solutions:
  • Pre-dry samples in a vacuum desiccator before TGA.
  • Validate with Karl Fischer titration and ensure heating rates ≤5°C/min to prevent rapid water loss .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
TetraphenylarsoniuM Chloride Hydrochloride Hydrate
Reactant of Route 2
TetraphenylarsoniuM Chloride Hydrochloride Hydrate

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